Cas no 925442-73-5 (4-(4-Fluorophenyl)butanal)
4-(4-Fluorophenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- BENZENEBUTANAL,4-FLUORO-
- 4-(4-fluorophenyl)butanal
- Benzenebutanal, 4-fluoro-
- 4-(p-Fluorophenyl)butanal
- OEHFPKZFDGRMGH-UHFFFAOYSA-N
- 4-(4-Fluorophenyl)butanal
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- Inchi: 1S/C10H11FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2
- InChI Key: OEHFPKZFDGRMGH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCCC=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 128
- Topological Polar Surface Area: 17.1
4-(4-Fluorophenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829835-0.05g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-0.1g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-0.25g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-0.5g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-1.0g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1829835-2.5g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-5.0g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1829835-10.0g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1829835-1g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1829835-5g |
4-(4-fluorophenyl)butanal |
925442-73-5 | 5g |
$1614.0 | 2023-09-19 |
4-(4-Fluorophenyl)butanal Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-(4-Fluorophenyl)butanal
Recent Advances in the Study of 925442-73-5 and 4-(4-Fluorophenyl)butanal in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 925442-73-5 and the product 4-(4-Fluorophenyl)butanal have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, particularly in the synthesis of bioactive compounds and intermediates. This research brief aims to summarize the latest findings related to these entities, focusing on their chemical properties, synthetic pathways, and biological activities.
Recent studies have highlighted the role of 4-(4-Fluorophenyl)butanal as a key intermediate in the synthesis of various pharmacologically active compounds. Its fluorophenyl moiety enhances its reactivity and bioavailability, making it a valuable building block in medicinal chemistry. Researchers have explored its utility in the development of novel anti-inflammatory and anticancer agents, leveraging its ability to interact with specific biological targets. The compound's structural features allow for diverse modifications, enabling the creation of derivatives with tailored properties.
In parallel, investigations into 925442-73-5 have revealed its potential as a precursor in the synthesis of complex organic molecules. Its unique chemical structure, characterized by specific functional groups, facilitates its incorporation into larger frameworks, which are often critical in the design of new therapeutic agents. Recent publications have detailed innovative synthetic routes to access this compound, emphasizing efficiency and scalability to meet the demands of industrial applications.
One notable study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 4-(4-Fluorophenyl)butanal in inhibiting specific enzymes involved in inflammatory pathways. The research team employed a combination of computational modeling and experimental validation to identify the most promising candidates, showcasing the compound's versatility in drug design. These findings underscore the importance of such intermediates in the development of next-generation therapeutics.
Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise characterization of these compounds. These tools are indispensable for ensuring the purity and stability of 925442-73-5 and 4-(4-Fluorophenyl)butanal during synthesis and storage, which is critical for their successful application in pharmaceutical formulations.
In conclusion, the ongoing research on 925442-73-5 and 4-(4-Fluorophenyl)butanal highlights their significant potential in chemical biology and pharmaceutical sciences. Their roles as intermediates and bioactive molecules continue to inspire innovative approaches to drug discovery. Future studies are expected to further elucidate their mechanisms of action and expand their applications, paving the way for new therapeutic breakthroughs.
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